molecular formula C14H20N2O2S B6453966 2-{[(oxan-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 2549047-33-6

2-{[(oxan-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No. B6453966
M. Wt: 280.39 g/mol
InChI Key: KDZDMIONTDYJNK-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. By studying the compound’s reactions with various reagents, chemists can learn about its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be measured experimentally .

Safety And Hazards

The safety and hazards associated with an organic compound can be assessed based on its toxicity, flammability, and environmental impact .

Future Directions

The future directions for the study of an organic compound might include the development of new synthetic routes, the exploration of its potential applications, and the investigation of its mechanism of action .

properties

IUPAC Name

2-(oxan-4-ylmethylsulfanyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-13-11-3-1-2-4-12(11)15-14(16-13)19-9-10-5-7-18-8-6-10/h10H,1-9H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZDMIONTDYJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxan-4-ylmethylsulfanyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

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